(2S)-2-Aminobutane-1,3-diol

Xeno nucleic acids Duplex thermal stability Acyclic nucleic acid scaffolds

Generic (2S)-2-aminobutane-1,3-diol procurement risks stereochemical ambiguity that can compromise supramolecular assembly and photoregulation. D-Threoninol (CAS 920277-18-5, supplied as the (2S,3S) diastereomer) is the validated chiral scaffold for applications requiring defined chirality: • Antisense photoregulation: trans-cis ΔTm of 14.3°C (single) to 21.5°C (double modification) vs. only 4.3°C for L-Threoninol, enabling complete ON/OFF control at 37°C. • DNA origami & aTNA nanostructures: 8-mer homoduplex Tm of 62.7°C - 33.7°C above native DNA - ensuring structural integrity in physiological conditions. • DNAzyme engineering: ~8-fold enhancement in 10-23 cleavage activity via D-Threoninol-tethered intercalators. Verify (2S,3S) configuration upon receipt.

Molecular Formula C4H11NO2
Molecular Weight 105.14 g/mol
CAS No. 920277-18-5
Cat. No. B12843496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-Aminobutane-1,3-diol
CAS920277-18-5
Molecular FormulaC4H11NO2
Molecular Weight105.14 g/mol
Structural Identifiers
SMILESCC(C(CO)N)O
InChIInChI=1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3/t3?,4-/m0/s1
InChIKeyMUVQIIBPDFTEKM-BKLSDQPFSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Threoninol: Chiral Amino Alcohol Scaffold


(2S)-2-Aminobutane-1,3-diol (CAS 920277-18-5), commercially supplied as D-Threoninol, is a chiral amino alcohol (C₄H₁₁NO₂, MW 105.14) bearing two stereogenic centers at C2 and C3 with the (2S,3S) absolute configuration [1]. It belongs to the 1,2-amino alcohol class and serves as a versatile acyclic scaffold for tethering functional molecules — dyes, azobenzenes, intercalators — into oligonucleotides via phosphoramidite chemistry, as well as a key intermediate in solid-phase peptide synthesis of therapeutics such as octreotide . Critically, CAS 920277-18-5 is registered with only one defined stereocentre on ChemSpider, indicating potential stereochemical ambiguity in procurement; verification of the (2S,3S) configuration is essential for applications demanding defined chirality [1].

Chiral Scaffold
Acyclic amino alcohol for phosphoramidite-based oligonucleotide functionalization and peptide synthesis
Stereochemistry Verification
CAS registration ambiguity requires confirmation of (2S,3S) configuration prior to chirality-sensitive applications
Functional Tethering
Enables covalent attachment of dyes, azobenzenes, and intercalators with defined spatial control

Stereochemistry Dictates D-Threoninol Function


The four diastereomers of 2-aminobutane-1,3-diol — D-Threoninol (2S,3S), L-Threoninol (2R,3R), D-allo-Threoninol (2S,3R), and L-allo-Threoninol (2R,3S) — are not functionally interchangeable. D-Threoninol forms exceptionally stable homo-duplexes (Tm 62.7°C for an 8-mer), whereas its allo-diastereomers produce duplexes less stable than native DNA [1]. In photoswitching applications, D-Threoninol-tethered azobenzene yields a trans–cis ΔTm of 14.3°C, while L-Threoninol yields only 4.3°C under identical conditions — a 3.3-fold difference in photoregulatory efficiency [2]. Substitution with serinol (2-amino-1,3-propanediol) eliminates the methyl group that provides backbone rigidity, reducing homoduplex Tm by 11.6°C [1]. Even within the same enantiomeric series, the (2S,3S) configuration uniquely positions the methyl group to stabilize duplexes via hydrophobic and van der Waals interactions, while the (2S,3R) configuration places the methyl group in an unfavourable orientation that destabilizes the duplex [3]. These stereochemistry-dependent differences mean that generic procurement without stereochemical specification risks catastrophic failure in any application requiring defined supramolecular assembly, photoregulation, or chiral discrimination.

L-Threoninol
May reduce photoswitching window and may not support cooperative photoregulation
allo-Threoninol
Forms duplexes less stable than native DNA; weak chiral discrimination may compromise hybridization fidelity
Serinol
Lacks methyl group; may result in lower duplex thermal stability

D-Threoninol: Quantitative Differentiation Evidence


D-aTNA Homoduplex Thermal Stability

D-aTNA (acyclic D-threoninol nucleic acid) forms an exceptionally stable homoduplex with a melting temperature (Tm) of 62.7°C for an 8-mer sequence (5′-GCATCAGT-3′/3′-CGTAGTCA-5′), compared to only 29.0°C for the native DNA/DNA duplex of identical sequence — a ΔTm of +33.7°C [1]. Against the next-best acyclic competitor, serinol nucleic acid (SNA/SNA Tm = 51.1°C), D-aTNA provides an additional +11.6°C of thermal stability. The stability hierarchy across all tested systems is aTNA (62.7°C) > PNA ≈ GNA ≥ SNA (51.1°C) ≫ RNA (38.9°C) > DNA (29.0°C) [1]. This superior stability is attributed to the methyl group on the D-threoninol scaffold, which reduces backbone flexibility and induces clockwise winding that pre-organizes the strand for duplex formation [2].

Homoduplex Thermal Stability
Cross-study
Tm 62.7°C
Reported top stability among acyclic XNAs; ΔTm +33.7°C vs DNA
8-mer duplex, 100 mM NaCl, pH 7.0; supports nanostructure design
Xeno nucleic acids Duplex thermal stability Acyclic nucleic acid scaffolds DNA nanotechnology

Photoswitching Efficiency: D- vs L-Threoninol

In a direct head-to-head comparison, a single azobenzene moiety tethered via D-threoninol (construct D1) produced a trans-form Tm of 50.9°C and a cis-form Tm of 36.6°C, yielding a photoswitching ΔTm (trans–cis) of 14.3°C. In contrast, the identical azobenzene tethered via L-threoninol (construct L1) gave a trans Tm of 45.1°C and a cis Tm of 40.8°C, yielding a ΔTm of only 4.3°C [1]. Thus, D-threoninol provides a 3.3-fold larger photoswitching window. With two azobenzene moieties, the advantage becomes even more pronounced: DD2 ΔTm = 21.5°C vs. LL2 ΔTm = −0.1°C, demonstrating that L-threoninol completely fails to support cooperative photoswitching while D-threoninol amplifies it [1]. Furthermore, in RNA systems, D-threoninol-tethered azobenzene achieves a ΔTm of 9–12°C for trans–cis isomerization, enabling efficient photoregulation of RNA/RNA duplex formation irrespective of flanking sequence [2].

Photoswitching Efficiency
Head-to-head
D-Threoninol (D1) ΔTm 14.3°C
L-Threoninol (L1) ΔTm 4.3°C
Reported photoswitching context; D-form provides wider window
Single azobenzene modification; 100 mM NaCl, pH 7.0; double mod: DD2 21.5°C vs LL2 −0.1°C
Photoresponsive DNA Azobenzene photoswitching Chiral linker efficiency Oligonucleotide photoregulation

DNAzyme Activation by D-Threoninol Conjugate

Covalent tethering of an anthraquinone intercalator to the 10-23 DNAzyme backbone via a D-threoninol linker at the junction between the catalytic loop and the 3′ binding arm produced approximately an 8-fold increase in RNA cleavage activity compared to the unmodified (native) DNAzyme [1]. This activation is strictly dependent on the D-threoninol linkage: insertion of a methylene spacer between the intercalator and the amide bond of D-threoninol significantly reduced activity, and tethering at any position other than the catalytic loop–binding arm junction abolished the enhancement [2]. Among four intercalators tested (azobenzene, anthraquinone, 2-stilbazole, pyrene), anthraquinone on D-threoninol was the most potent activator [1]. The D-threoninol scaffold is essential because it positions the intercalator for optimal stacking interactions with the RNA substrate while maintaining the conformational flexibility of the catalytic core.

DNAzyme Activation
Head-to-head
~8-fold
activity increase vs native
Reported DNAzyme activity context; supports catalytic nucleic acid studies
Anthraquinone intercalator via D-threoninol linker at catalytic loop junction
DNAzyme engineering RNA cleavage Intercalator conjugation Catalytic oligonucleotides

Dye Clustering and Duplex Stabilization

When Methyl Red dyes were tethered on consecutive D-threoninol residues in complementary oligodeoxyribonucleotides (ODNs), hybridization produced interstrand dye clusters that greatly stabilized the duplex. The melting temperature (Tm) increased proportionally to the number of tethered Methyl Red dyes due to cumulative stacking interactions, demonstrating that the D-threoninol scaffold supports ordered, axial H-aggregation of dyes without duplex distortion [1]. This proportional stabilization is unique to D-threoninol; serinol scaffolds lack the methyl group necessary for proper dye orientation, and L-threoninol scaffolds induce opposite helical winding that disrupts interstrand clustering [2]. Circular dichroism analysis confirmed that clustered Methyl Reds on D-threoninol adopt an H-aggregate configuration with hypsochromic shift and band narrowing, while hetero-clusters (Methyl Red–Naphthyl Red) exhibited exciton interaction across different dye species — a phenomenon only achievable with the D-threoninol scaffold's precise spatial control [1].

Dye Clustering & Stabilization
Cross-study
Proportional stabilization
H-aggregate formation confirmed by CD
Supports interstrand dye clustering research; H-aggregation context
Methyl Red dyes on consecutive D-threoninol residues; serinol/L-threoninol do not support comparable clustering
Fluorescent DNA probes Dye clustering H-aggregation Exciton coupling

Methyl Group Configuration and Duplex Stability

The (2S,3S) methyl configuration of D-threoninol places the C3-methyl group in an orientation that stabilizes the aTNA homoduplex through hydrophobic effects and van der Waals interactions. In contrast, the diastereomeric allo-aTNA (derived from (2S,3R)- or (2R,3S)-2-aminobutane-1,3-diol) forms homoduplexes with lower thermal stability than native DNA [1]. Energy-minimized structural models revealed that the methyl group on the allo-aTNA strand is sterically unfavourable for duplex formation, while the methyl group on D-aTNA (L-aTNA) snugly fits into the duplex groove, contributing to stability [1]. Furthermore, D-aTNA displays strong helical orthogonality and chiral discrimination: D-aTNA preferentially hybridizes with D-aTNA but not with L-aTNA, whereas allo-aTNAs exhibit weak helicity and poor chiral discrimination, forming promiscuous heteroduplexes [1]. This demonstrates that the (2S,3S) configuration is not merely a stereochemical label but a functional determinant of hybridization fidelity.

Methyl Configuration Impact
Head-to-head
D-aTNA (2S,3S) Tm 62.7°C, strong chiral discrimination
allo-aTNA (2S,3R) Tm
Chiral discrimination context; methyl configuration impacts hybridization fidelity
MD and CD data; D-form uniquely stabilizes duplex via hydrophobic/van der Waals interactions
Stereochemical structure–activity relationship XNA backbone rigidity Methyl group steric effects Chiral discrimination

Melting Point: D- vs L-Threoninol

D-Threoninol ((2S,3S)-2-aminobutane-1,3-diol) exhibits an experimentally determined melting point of 57.5–61.5°C (lit.), while its enantiomer L-Threoninol ((2R,3R)-2-aminobutane-1,3-diol) melts at 49–54°C (lit.) — an approximate 8°C differential that provides a simple, bench-top identity verification method [1]. The boiling point at reduced pressure (120–122°C at 1 mmHg) and density (1.118 g/cm³) are comparable between the enantiomers, making melting point the most accessible differential physical property for confirming stereochemical identity upon receipt . Given that CAS 920277-18-5 is registered with only one defined stereocentre on ChemSpider, melting point verification is strongly recommended to confirm the (2S,3S) configuration before use in stereochemically sensitive applications [2].

Melting Point Identity Test
Cross-study
D-Threoninol mp 57.5–61.5°C
L-Threoninol mp 49–54°C
Supports stereochemical identity verification; melting point differential context
Quick bench-top QC before oligonucleotide synthesis; confirm (2S,3S) configuration
Chiral amino alcohol characterization Melting point identity test Stereochemical quality control Supplier verification

D-Threoninol: High-Value Applications


Photoresponsive Oligonucleotide Therapeutics

In antisense or siRNA therapeutics where gene silencing must be externally controlled by light, D-threoninol-tethered azobenzene provides a ΔTm of 14.3°C (single modification) to 21.5°C (double modification) between trans and cis forms, compared to only 4.3°C for L-threoninol [1]. This large photoswitching window ensures that at physiological temperature (37°C), the trans-form duplex remains stably hybridized (Tm = 50.9°C) while the cis-form is fully dissociated (Tm = 36.6°C), enabling complete ON/OFF photoregulation. The D-threoninol scaffold is uniquely capable of supporting this application; L-threoninol fails to produce a meaningful Tm differential.

Ultrasmall DNA Nanostructures

For DNA origami or nanoscale assemblies that must maintain structural integrity under physiological conditions or elevated temperatures, D-aTNA homoduplexes offer a Tm of 62.7°C for an 8-mer — 33.7°C higher than native DNA of identical sequence — enabling the construction of durable 3D architectures with dimensions below 5 nm that are unattainable with conventional DNA due to inherent duplex instability [2]. The high stability and nuclease resistance of aTNA make D-threoninol the scaffold of choice for in vivo nanostructure applications.

DNAzyme Engineering for Gene Silencing and Biosensing

When engineering 10-23 DNAzymes for therapeutic RNA cleavage or diagnostic biosensing, tethering an anthraquinone intercalator via D-threoninol at the catalytic loop–binding arm junction produces an ~8-fold enhancement in cleavage activity over the native DNAzyme [3]. This activation is stereochemistry- and linkage-dependent; alternative scaffolds or linker chemistries fail to achieve comparable enhancement. D-Threoninol is the only validated building block for this modification strategy.

Fluorescent Molecular Beacons and Light-Harvesting Antennae

For fluorescence-based SNP detection, in-stem molecular beacons, or artificial light-harvesting systems, D-threoninol enables proportional stabilization of DNA duplexes through interstrand H-aggregation of tethered dyes such as Methyl Red, inducing hypsochromic shift and exciton coupling [4]. The D-threoninol scaffold uniquely supports this ordered clustering; L-threoninol and serinol scaffolds produce opposite helical winding or lack the methyl group necessary for proper dye orientation, respectively, preventing efficient excitonic interaction [5].

Application
Selection Property
Validation Focus
Photoresponsive oligonucleotide research
Azobenzene-tethered scaffold
Photoswitching window and cooperative photoregulation
Ultrasmall DNA nanostructures
aTNA scaffold
Duplex thermal stability and nuclease resistance
DNAzyme engineering studies
Intercalator-conjugated scaffold
Catalytic activity enhancement context
Fluorescent probe and light-harvesting design
Dye-tethering scaffold
Interstrand H-aggregation and excitonic coupling
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